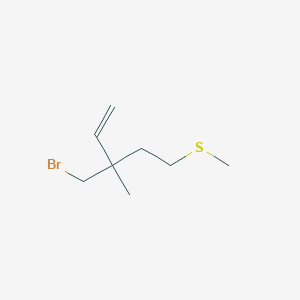
3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene is an organic compound with a unique structure that includes a bromomethyl group, a methyl group, and a methylsulfanyl group attached to a pentene backbone. This compound is of interest in organic chemistry due to its potential reactivity and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-5-(methylsulfanyl)pent-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Addition Reactions: The double bond in the pentene backbone can undergo addition reactions with halogens, hydrogen halides, or other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar solvents such as ethanol or water.
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid in solvents like dichloromethane.
Addition: Bromine or hydrogen bromide in solvents like carbon tetrachloride or chloroform.
Major Products
Substitution: Products such as 3-(Hydroxymethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene or 3-(Cyanomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene.
Oxidation: Products like 3-(Bromomethyl)-3-methyl-5-(methylsulfinyl)pent-1-ene or 3-(Bromomethyl)-3-methyl-5-(methylsulfonyl)pent-1-ene.
Addition: Products such as 3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)-1,2-dibromopentane.
科学研究应用
3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Potential applications in the development of biologically active compounds. The bromomethyl group can be used to introduce functional groups that interact with biological targets.
Medicine: Investigated for its potential use in drug discovery and development. The compound’s unique structure may lead to the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials. Its reactivity allows for the modification of polymers and other materials to enhance their properties.
作用机制
The mechanism of action of 3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, and the nucleophile attacks the carbon atom, displacing the bromine atom.
Oxidation: The methylsulfanyl group undergoes oxidation, where the sulfur atom is converted to a sulfoxide or sulfone through the addition of oxygen atoms.
Addition: The double bond in the pentene backbone reacts with electrophiles, forming new bonds and resulting in the addition of atoms or groups across the double bond.
相似化合物的比较
Similar Compounds
- 3-(Chloromethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene
- 3-(Iodomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene
- 3-(Hydroxymethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene
Uniqueness
3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, or hydroxyl analogs. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Additionally, the combination of the bromomethyl and methylsulfanyl groups provides a versatile platform for further chemical modifications.
属性
分子式 |
C8H15BrS |
|---|---|
分子量 |
223.18 g/mol |
IUPAC 名称 |
3-(bromomethyl)-3-methyl-5-methylsulfanylpent-1-ene |
InChI |
InChI=1S/C8H15BrS/c1-4-8(2,7-9)5-6-10-3/h4H,1,5-7H2,2-3H3 |
InChI 键 |
QUSRMMYUYDTDGJ-UHFFFAOYSA-N |
规范 SMILES |
CC(CCSC)(CBr)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



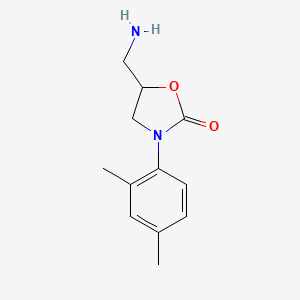
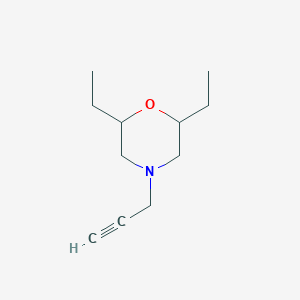
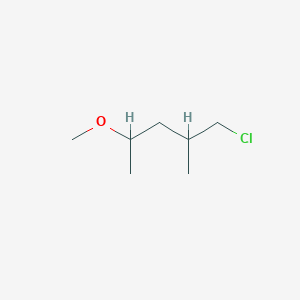
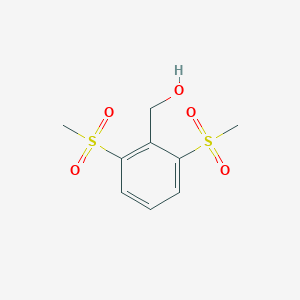
![3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide](/img/structure/B13200144.png)
![Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13200154.png)
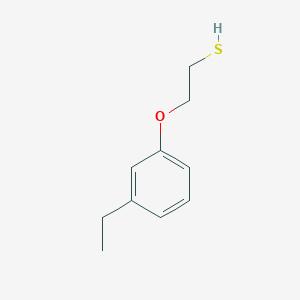
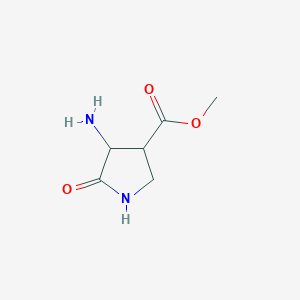
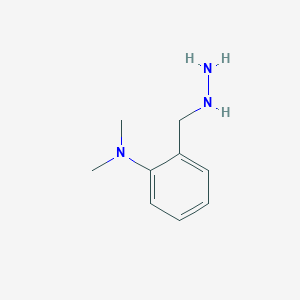
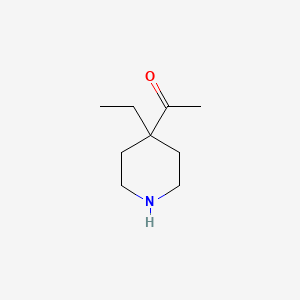
![{[2-(Bromomethyl)-2-methylbutoxy]methyl}benzene](/img/structure/B13200172.png)
![3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol](/img/structure/B13200190.png)

